molecular formula C16H21BO2 B1314214 (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 76110-78-6

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B1314214
CAS No.: 76110-78-6
M. Wt: 256.1 g/mol
InChI Key: OZQWJKOXOILFRR-ZIEJDFEHSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

The molecular structure of (3aS,4S,6S,7aR)-3a,5,5-trimethyl-2-phenylhexahydro-4,6-methanobenzo[d]dioxaborole has been definitively established through single crystal X-ray diffraction analysis. The compound possesses the molecular formula C₁₆H₂₁BO₂ with a molecular weight of 256.14 grams per mole, crystallizing in the orthorhombic space group P2₁2₁2₁. The unit cell parameters demonstrate dimensions of a = 8.4974(3) Å, b = 11.8566(4) Å, and c = 13.9580(4) Å, with a calculated density of 1.210 milligrams per cubic meter.

The crystal structure reveals a chiral fused tricyclic system containing three distinct ring components with well-defined conformational characteristics. The central 1,3,2-dioxaborolane ring adopts an essentially planar geometry with a root mean square deviation of 0.035 Å from planarity. This planar configuration is maintained through optimal orbital overlap between the boron center and the adjacent oxygen atoms. The syn hydrogen and methyl substituents positioned at this ring system display an eclipsed conformation, which represents the energetically favored arrangement in the solid state.

The six-membered cyclohexane ring within the tricyclic framework adopts a characteristic sofa conformation, while the four-membered cyclobutane ring exhibits a butterfly conformation. These specific conformational preferences arise from the geometric constraints imposed by the fused ring system and the requirement to minimize steric interactions between substituent groups. The absolute stereochemical configuration was unambiguously determined based on the known configuration of (+)-pinanediol, which served as the chiral auxiliary in the synthetic preparation.

Table 1: Crystallographic Data for (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d]dioxaborole

Parameter Value
Molecular Formula C₁₆H₂₁BO₂
Molecular Weight 256.14 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell a 8.4974(3) Å
Unit Cell b 11.8566(4) Å
Unit Cell c 13.9580(4) Å
Volume 1406.27(8) ų
Density 1.210 Mg/m³
Temperature 100 K

The boron atom exhibits a trigonal-planar coordination geometry with the sum of bond angles equaling precisely 360.0°, confirming the expected sp² hybridization state. This geometric arrangement facilitates optimal π-orbital overlap between the boron center and the surrounding oxygen atoms, contributing to the stability of the dioxaborolane ring system. The phenyl ring substituent maintains near-coplanarity with the 1,3,2-dioxaborolane ring, as evidenced by a minimal dihedral angle of 1.96(8)° between the respective ring planes. This planar arrangement enhances conjugative interactions and influences the overall electronic properties of the molecule.

The title molecule contains four asymmetric carbon centers located at positions C3a, C4, C6, and C7a, with absolute configurations designated as S, S, S, and R respectively. These stereochemical assignments are consistent with the known configuration of the (+)-pinanediol starting material and have been confirmed through anomalous dispersion effects observed in the X-ray diffraction data. The crystal packing is stabilized through weak intermolecular carbon-hydrogen to π interactions involving the phenyl ring system, with hydrogen to centroid distances of 2.94 Å and 2.97 Å respectively.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of (3aS,4S,6S,7aR)-3a,5,5-trimethyl-2-phenylhexahydro-4,6-methanobenzo[d]dioxaborole provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming structural assignments and investigating dynamic behavior in solution. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that correspond to the various hydrogen environments within the tricyclic framework and phenyl substituent.

Proton nuclear magnetic resonance data recorded at 500 megahertz in deuterated chloroform reveals distinct chemical shift patterns that reflect the unique electronic environment created by the dioxaborolane ring system. The phenyl protons appear as a complex multiplet in the aromatic region between 7.80-7.03 parts per million, with individual resonances showing characteristic coupling patterns that confirm the substitution pattern and electronic influences of the boronic ester functionality. The methyl groups attached to the tricyclic core exhibit sharp singlets with chemical shifts that reflect their specific stereochemical environments and proximity to the electron-deficient boron center.

The aliphatic protons within the fused ring system display a complex pattern of multiplets and doublets that provide detailed information about the conformational preferences and stereochemical relationships. The hydrogen atoms on the cyclohexane ring show characteristic coupling patterns consistent with the sofa conformation observed in the crystal structure, while the cyclobutane protons exhibit the expected splitting patterns for a butterfly conformation. Integration ratios confirm the expected number of hydrogen atoms in each environment, supporting the proposed molecular structure.

Table 2: Key Nuclear Magnetic Resonance Chemical Shifts for (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d]dioxaborole

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Phenyl Protons 7.80-7.03 Multiplet 5H
Methyl Groups 1.50, 1.31 Singlets 9H
Cyclohexane CH 4.51-4.43 Multiplet 1H
Bridgehead CH 3.14 Singlet 1H
Aliphatic CH₂ 2.46-1.90 Multiplets 6H

¹³C nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework and electronic distribution within the molecule. The aromatic carbon atoms of the phenyl ring appear in the expected region between 140-120 parts per million, with chemical shifts that reflect the electronic influence of the boronic ester substituent. The quaternary carbon centers within the tricyclic core exhibit characteristic downfield shifts due to their proximity to the electron-withdrawing boron atom and the strained ring environment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular interactions. The spectrum shows the absence of broad hydroxyl stretching vibrations, confirming the cyclic ester nature of the compound rather than free boronic acid functionality. Characteristic carbon-hydrogen stretching vibrations appear in the 2970-2850 wavenumber region, with specific bands corresponding to the various alkyl and aromatic environments. The boron-oxygen stretching vibrations manifest as medium-intensity bands in the fingerprint region below 1500 wavenumbers.

Electronic spectroscopy in the ultraviolet-visible region provides insights into the electronic transitions and conjugative interactions within the molecular framework. The phenyl-substituted benzodioxaborole system exhibits characteristic absorption bands that correspond to π→π* transitions within the aromatic system and charge-transfer interactions involving the boron center. These electronic transitions are influenced by the planar arrangement of the phenyl ring relative to the dioxaborolane system, as confirmed by the crystallographic analysis.

The spectroscopic data collectively support the structural assignments derived from X-ray crystallography and provide evidence for the conformational stability of the tricyclic framework in solution. The chemical shift patterns and coupling constants observed in nuclear magnetic resonance spectroscopy are consistent with the stereochemical configurations and conformational preferences established through crystallographic analysis.

Comparative Molecular Geometry with Related Benzodioxaboroles

The molecular geometry of (3aS,4S,6S,7aR)-3a,5,5-trimethyl-2-phenylhexahydro-4,6-methanobenzo[d]dioxaborole can be meaningfully compared with other benzodioxaborole derivatives to understand structural relationships and electronic influences. The parent compound 2-phenyl-1,3,2-benzodioxaborole represents the simplest aromatic member of this family, providing a baseline for geometric comparisons. This parent system exhibits a planar aromatic benzene ring fused to the dioxaborolane unit, contrasting with the saturated tricyclic framework of the title compound.

The fundamental dioxaborolane ring geometry remains remarkably consistent across different benzodioxaborole derivatives, with boron-oxygen bond lengths typically ranging from 1.43 to 1.47 Å in tetracoordinate environments and 1.31 to 1.38 Å in tricoordinate systems. In the title compound, the boron center adopts the expected trigonal-planar geometry with bond angles summing to 360°, similar to other phenyl-substituted benzodioxaboroles. However, the incorporation of the compound into a rigid tricyclic framework significantly constrains the conformational flexibility compared to simpler benzodioxaborole systems.

Comparative analysis with 4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane reveals important differences in steric environments and electronic properties. While both compounds contain phenyl substituents on boron, the acyclic pinacol ester structure of the tetramethyl derivative provides greater conformational freedom around the boron center. The rigid tricyclic framework of the title compound enforces specific dihedral angles and eliminates rotational freedom, leading to more predictable stereochemical outcomes in chemical reactions.

Table 3: Comparative Bond Lengths and Angles in Related Benzodioxaborole Compounds

Compound B-O Bond Length (Å) B-C Bond Length (Å) O-B-O Angle (°) Dihedral Angle (°)
Title Compound 1.43-1.47 1.556 120.0 1.96(8)
2-Phenyl-1,3,2-benzodioxaborole 1.31-1.38 1.55-1.59 118-122 0-5
Pinanediol Phenylboronate 1.43-1.48 1.613 115-125 Variable

The electronic properties of benzodioxaborole systems are significantly influenced by the substituent pattern and geometric constraints. Electronic spectroscopy studies of 2-phenyl-1,3,2-benzodioxaborole reveal characteristic absorption features that arise from π→π* transitions within the aromatic framework and charge-transfer interactions involving the boron center. The title compound exhibits modified electronic transitions due to the saturated nature of the tricyclic core, which eliminates extended conjugation but maintains localized interactions between the phenyl ring and dioxaborolane unit.

Structural comparisons with other pinanediol-derived boronic esters demonstrate the unique geometric features imposed by the bicyclic terpene framework. The (3aS,4S,6S,7aR)-3a,5,5-trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole shares the same tricyclic core but features an allyl substituent instead of phenyl on boron. This structural variant exhibits similar ring conformations and stereochemical preferences, confirming that the tricyclic framework dominates the overall molecular geometry regardless of the boron substituent.

The planar arrangement of the dioxaborolane ring represents a common feature across all benzodioxaborole derivatives, with root mean square deviations from planarity typically below 0.05 Å. This planarity maximizes orbital overlap between the boron center and oxygen atoms, stabilizing the cyclic ester functionality. However, the degree of coplanarity between substituent groups and the dioxaborolane ring varies significantly depending on steric constraints and electronic factors.

Comparative studies of related dioxaborole systems in covalent organic frameworks demonstrate the importance of geometric parameters in determining bulk material properties. The photochemical reactivity of dioxaborole units has been shown to depend critically on the triplet energy levels and excited state geometries, which are influenced by substituent effects and geometric constraints. The title compound's rigid tricyclic framework provides enhanced stability under photochemical conditions compared to more flexible benzodioxaborole derivatives.

Properties

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11-,13-,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQWJKOXOILFRR-ZIEJDFEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76110-78-6
Record name Pinanediol phenylboronate, (+)-
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Record name (1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,6]decane
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Record name PINANEDIOL PHENYLBORONATE, (+)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the following steps:

    Formation of the Dioxaborole Ring: This step often involves the reaction of a boronic acid derivative with a diol under dehydrating conditions to form the dioxaborole ring.

    Cyclization: The cyclization process to form the hexahydro-4,6-methanobenzo structure can be achieved through intramolecular reactions facilitated by catalysts such as palladium or nickel complexes.

    Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using reagents like phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the above synthetic steps are carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction conditions and can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic esters or boroxines.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Halides, amines, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Boronic esters, boroxines.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in asymmetric catalytic reactions to produce enantiomerically pure compounds.

    Boronic Acid Derivatives: Acts as a precursor for the synthesis of various boronic acid derivatives used in Suzuki coupling reactions.

Biology and Medicine

    Drug Development: Potential use in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.

    Biological Probes: Utilized in the development of boron-based probes for imaging and diagnostic applications.

Industry

    Material Science: Employed in the synthesis of boron-containing polymers and materials with unique electronic properties.

    Agriculture: Used in the development of boron-based agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form reversible covalent bonds with various biological molecules. This property is exploited in:

    Catalysis: The boron atom acts as a Lewis acid, facilitating various catalytic processes.

    Drug Action: In medicinal chemistry, the boron atom can interact with biological targets such as enzymes, altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of pinanediol-derived boronates, where variations in the 2-position substituent significantly alter physical, chemical, and biological properties. Below is a comparative analysis with structurally analogous derivatives:

Compound Substituent (R) Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound Phenyl C₁₆H₂₁BO₂ 256.14 N/A Orthorhombic crystal system; used in proteasome inhibitor synthesis
(3aS,4S,6S,7aR)-2-Butyl derivative Butyl C₁₄H₂₅BO₂ 236.16 85167-10-8 Purity ≥95%; stored at 0°C; lower steric hindrance enhances reactivity in cross-coupling reactions
(3aS,4S,6S,7aR)-2-Isobutyl derivative Isobutyl C₁₄H₂₅BO₂ 236.16 84110-34-9 Hazard warnings (H302, H315, H319, H335); stored at -20°C; higher volatility compared to phenyl analog
(3aS,4S,6S,7aR)-2-(4-Bromobutyl) derivative 4-Bromobutyl C₁₄H₂₄BBrO₂ 315.05 165881-36-7 Bromine substituent enables nucleophilic substitutions; refractive index 1.4960
(3aS,4S,6S,7aR)-2-Ethyl derivative Ethyl C₁₂H₂₁BO₂ 208.10 98541-37-8 Simplified structure with reduced steric bulk; used in chiral auxiliary applications
(3aS,4S,6S,7aR)-2-(2-Methylpropyl) derivative 2-Methylpropyl C₁₄H₂₅BO₂ 236.16 N/A Synthon for Suzuki-Miyaura couplings; similar to isobutyl derivative but with distinct regioselectivity
Amine-functionalized derivative (e.g., trifluoroacetate salt) Methanamine C₁₅H₂₈BF₃NO₂ 322.20 208521-43-1 Bioactive derivative with potential in drug delivery; requires specialized handling due to hygroscopic nature

Biological Activity

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H21BO2C_{16}H_{21}BO_2 with a molecular weight of 274.15 g/mol. Its structure includes a dioxaborole ring which is crucial for its biological activity. The stereochemistry indicated by the (3aS,4S,6S,7aR) configuration suggests specific spatial arrangements that may influence its interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer activity. A study published in Nature highlighted its potential as a proteasome inhibitor. This mechanism disrupts protein degradation pathways crucial for cancer cell survival .

The compound's mechanism involves the inhibition of the proteasome pathway which leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells. This is particularly relevant in multiple myeloma and other hematological malignancies where proteasome inhibitors are utilized as therapeutic agents .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Multiple Myeloma Treatment : A clinical trial involving bortezomib (related to the dioxaborole structure) showed a significant increase in overall survival rates among patients with relapsed multiple myeloma .
  • Combination Therapies : Studies have explored the effectiveness of combining this compound with other chemotherapeutic agents. For instance, combining dioxaboroles with immunomodulatory drugs has shown synergistic effects in preclinical models .

Table 1: Comparison of Biological Activities

Compound NameAnticancer ActivityMechanism of ActionClinical Trials
BortezomibYesProteasome InhibitionPhase III
(3aS,4S,6S,7aR)-DioxaboroleYesProteasome InhibitionPreclinical

Table 2: Key Findings from Clinical Trials

Study ReferencePopulationOutcomeNotes
Multiple MyelomaIncreased SurvivalSignificant response rate
Solid TumorsTumor ReductionPromising combination therapy

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from pinanediol and phenylboronic acid. A validated protocol includes:

  • Step 1: Reacting phenylboronic acid with (+)-pinanediol in diethyl ether under inert conditions to form the boronate intermediate .
  • Step 2: Purification via flash column chromatography (e.g., Hex/EtOAc 25:1) yields a colorless solid with ~56% efficiency .
  • Critical Parameters: Temperature control (0°C for sensitive intermediates) and anhydrous solvents (DCM, THF) minimize side reactions .
  • Purity Optimization: Use preparative HPLC or recrystallization in hexane/ethyl acetate mixtures to achieve >95% purity, as confirmed by <sup>1</sup>H/<sup>13</sup>C NMR .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

  • NMR Analysis:
    • <sup>1</sup>H NMR (CDCl3): Key signals include δ 7.85 (d, J = 6.6 Hz, 2H, aromatic), δ 1.51 (s, 3H, CH3), and δ 4.47 (dd, J = 8.8 Hz, B-O linkage) .
    • <sup>13</sup>C NMR: Peaks at δ 134.91 (aromatic carbons) and δ 86.34 (bridged methine) confirm the bicyclic framework .
  • X-ray Crystallography:
    • Orthorhombic crystal system (space group P212121) with unit cell parameters a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å. Displacement ellipsoids at 50% probability validate stereochemistry .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

Answer:
The bicyclic dioxaborole framework enhances electrophilicity at the boron center, enabling selective Suzuki-Miyaura couplings.

  • Mechanistic Insight: The electron-withdrawing methanobenzo group stabilizes the boronate transition state, accelerating transmetallation .
  • Substrate Scope: Reacts with aryl iodides (e.g., 4-iodobenzamide) under Pd(PPh3)4 catalysis at 80°C in THF, achieving >70% yield .
  • Limitations: Steric hindrance from the 3a,5,5-trimethyl groups reduces reactivity with bulky aryl partners .

Advanced: How can contradictory data on hydrolytic stability be resolved?

Answer:
Discrepancies in hydrolysis rates (e.g., pH-dependent decomposition) arise from experimental conditions:

  • Controlled Studies: Under acidic conditions (pH 3, HCl), hydrolysis occurs within 24h, generating phenylboronic acid. Neutral/basic conditions (pH 7–9) show >90% stability over 7 days .
  • Analytical Validation: Use <sup>11</sup>B NMR to track boron speciation (δ 28–30 ppm for intact dioxaborole vs. δ 18 ppm for hydrolyzed boronic acid) .
  • Mitigation Strategies: Store at -20°C under inert atmosphere to prevent moisture ingress .

Advanced: What computational methods predict the compound’s binding affinity in enzyme inhibition studies?

Answer:

  • Docking Simulations: Molecular docking (AutoDock Vina) with serine proteases (e.g., dengue NS2B/NS3) identifies key interactions:
    • Boron-oxygen coordination with catalytic Ser135 (bond distance: 1.8–2.1 Å).
    • π-Stacking between the phenyl group and His51 .
  • MD Refinement: 100-ns MD simulations in explicit solvent (AMBER) assess stability of the enzyme-inhibitor complex (RMSD < 2.0 Å) .
  • Experimental Correlation: IC50 values (e.g., 0.8 µM for Plasmodium falciparum proteasome inhibition) align with computational binding energies (ΔG = -9.2 kcal/mol) .

Advanced: How does structural modification (e.g., substituent variation) impact catalytic performance in asymmetric synthesis?

Answer:

  • Case Study: Replacing the phenyl group with isobutyl (CAS 84110-34-9) reduces enantioselectivity in aldol reactions (from 92% ee to 65% ee) due to diminished steric guidance .
  • Electronic Effects: Electron-donating groups (e.g., 4-methoxyphenyl) increase Lewis acidity at boron, improving turnover frequency (TOF) in ketone reductions .
  • Design Criteria: Optimal balance of steric bulk (3a,5,5-trimethyl) and electronic tuning (para-substituted aryl) is critical for high catalytic activity .

Advanced: What strategies address low yields in large-scale syntheses?

Answer:

  • Process Optimization:
    • Switch from batch to flow chemistry (residence time: 30 min, 100°C) to enhance reproducibility (yield ±2% vs. ±15% in batch) .
    • Use scavenger resins (e.g., QuadraSil<sup>®</sup> AP) to remove Pd residues post-coupling, avoiding column chromatography .
  • Byproduct Analysis: LC-MS identifies dimeric boronates (m/z 472.3) formed via oxidative homocoupling; addition of radical inhibitors (BHT) suppresses this pathway .

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